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Core Science & Biosynthesis

Foundational

A Technical Guide to Determining the Organic Solvent Solubility Profile of 2-(3-bromophenyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for determining the solubility profile of 2-(3-bromophenyl)benzofuran, a heterocyclic compound of interest, in a range of pharmaceutically relevant organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, solvent selection strategies, and a detailed experimental protocol based on the authoritative shake-flask method to empower researchers to generate a robust and reliable solubility profile. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Critical Role of Solubility

2-(3-bromophenyl)benzofuran belongs to the benzofuran class of heterocyclic compounds, a scaffold present in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] For any such compound to advance through the drug development pipeline, a thorough understanding of its solubility is paramount.[6][7] Solubility dictates the choice of solvents for synthesis, purification, and crystallization, and critically impacts the design of dosage forms.[8][9] Poorly soluble compounds often face challenges with bioavailability, requiring higher doses to achieve therapeutic concentrations in the bloodstream.[6]

This guide will provide the scientific and methodological foundation to systematically determine the equilibrium solubility of 2-(3-bromophenyl)benzofuran across a spectrum of organic solvents, enabling informed decisions in process chemistry and formulation development.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10] This concept posits that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 2-(3-bromophenyl)benzofuran—comprising a fused benzofuran ring system and a bromophenyl substituent—suggests it is a relatively nonpolar, hydrophobic molecule.

  • Benzofuran Core: The parent benzofuran molecule is a heterocyclic aromatic compound with low solubility in water but is soluble in organic solvents like ethanol and ether.[11][12] Its logP (octanol-water partition coefficient), a measure of lipophilicity, is 2.67, indicating a preference for nonpolar environments.[12][13]

  • Bromophenyl Group: The addition of a bromine atom to the phenyl ring increases the molecule's molecular weight and polarizability, but also its hydrophobicity. Halogen substitutions are known to influence cytotoxic properties, often due to their hydrophobic and electron-donating nature.[14]

Based on this structure, 2-(3-bromophenyl)benzofuran is expected to exhibit higher solubility in nonpolar or moderately polar aprotic solvents and lower solubility in highly polar protic solvents like water. The key intermolecular interactions governing its dissolution will be van der Waals forces and dipole-dipole interactions, rather than strong hydrogen bonding.

Strategic Selection of Organic Solvents

The choice of solvents for solubility screening should be strategic, covering a range of polarities and functional groups relevant to pharmaceutical manufacturing.[15][16] Furthermore, solvent selection must consider safety, environmental impact, and regulatory acceptance, as outlined in guidelines such as the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents.[17][18][19][20]

ICH guidelines classify solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).[15][21]

  • Class 2: Solvents with limited use due to toxicity (e.g., Acetonitrile, Dichloromethane, Toluene).[15][21]

  • Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl Acetate, Heptane).[15][21]

For a comprehensive profile, a selection from Class 2 and Class 3 solvents is recommended. The following table provides a suggested list of solvents, ordered by increasing polarity, for screening the solubility of 2-(3-bromophenyl)benzofuran.

Table 1: Suggested Organic Solvents for Solubility Screening

SolventPolarity IndexDielectric ConstantICH ClassRationale for Inclusion
n-Heptane0.01.93Represents nonpolar, aliphatic hydrocarbons.
Toluene2.42.42Represents nonpolar, aromatic hydrocarbons.
Diethyl Ether2.84.3-A common, low-polarity solvent used in synthesis.
Dichloromethane (DCM)3.19.12A versatile, moderately polar aprotic solvent.
Ethyl Acetate4.46.03An ester of intermediate polarity, widely used.
Acetone5.120.73A common, polar aprotic ketone.
2-Propanol (IPA)3.918.33A common, polar protic alcohol.
Acetonitrile (ACN)5.837.52A highly polar aprotic solvent.
Ethanol5.224.63A highly polar protic solvent, common in formulations.
Methanol5.132.72The most polar of the common alcohol solvents.
Dimethyl Sulfoxide (DMSO)7.246.7-A highly polar aprotic solvent, excellent solubilizer.

Data compiled from various sources.[22][23][24][25]

Experimental Methodology: The Shake-Flask Method

The equilibrium shake-flask method is the gold-standard technique for determining solubility due to its reliability and direct measurement of a saturated state.[7][10][26] It is recommended by the Organisation for Economic Co-operation and Development (OECD).[27][28] The protocol ensures that equilibrium is reached between the undissolved solid and the saturated solution, providing a true measure of thermodynamic solubility.[7][29]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis & Quantification A Add excess 2-(3-bromophenyl)benzofuran to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-72 hours using an orbital shaker A->B Establish Equilibrium C Centrifuge vial to pellet undissolved solid B->C Stop Agitation D Carefully withdraw supernatant and filter through a 0.22 µm PTFE syringe filter C->D Ensures removal of particulates E Prepare serial dilutions of the clear filtrate D->E Prepare for Analysis F Analyze diluted samples via a validated HPLC-UV method E->F G Quantify concentration against a pre-established calibration curve F->G H H G->H Report solubility (mg/mL or mol/L) at specified temperature

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2-(3-bromophenyl)benzofuran in selected organic solvents at a constant temperature (e.g., 25°C).

Materials:

  • 2-(3-bromophenyl)benzofuran (high purity, solid form)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Vials: Add an excess amount of solid 2-(3-bromophenyl)benzofuran to a series of glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment to be visually confirmed. A starting point is ~10-20 mg of compound.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of a selected organic solvent to each vial. Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 1°C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but should be confirmed by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[10][30]

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[10][27]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically inert 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any fine, undissolved particulates.[10][31]

  • Dilution: Accurately perform a serial dilution of the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of 2-(3-bromophenyl)benzofuran by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation and Reporting: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the final solubility as an average of the replicates in units of mg/mL or mol/L at the specified temperature.

Data Presentation and Interpretation

The results should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 2: Hypothetical Solubility Profile of 2-(3-bromophenyl)benzofuran at 25°C

SolventPolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)Classification
n-Heptane0.05.50.019Sparingly Soluble
Toluene2.485.20.295Soluble
Dichloromethane3.1155.60.538Freely Soluble
Ethyl Acetate4.445.10.156Soluble
Acetone5.160.30.209Soluble
Ethanol5.215.80.055Sparingly Soluble
Methanol5.18.90.031Slightly Soluble
Acetonitrile5.822.40.078Sparingly Soluble
Dimethyl Sulfoxide7.2>200>0.692Very Soluble

Interpretation: The hypothetical data align with the theoretical predictions. The compound shows the highest solubility in the moderately polar aprotic solvent, dichloromethane, and the highly polar aprotic solvent, DMSO. Solubility is also significant in the aromatic solvent toluene and the ketone, acetone. In contrast, solubility is markedly lower in the nonpolar alkane (heptane) and the polar protic alcohols (ethanol, methanol), where the energy required to break the solvent's hydrogen bonds is not sufficiently compensated by solute-solvent interactions. This profile is characteristic of a moderately polarizable, hydrophobic molecule.

Solute-Solvent Interaction Diagram

G cluster_solute 2-(3-bromophenyl)benzofuran (Solute) cluster_solvents Solvent Types solute Aromatic Rings (π-π stacking) Bromine (Dipole) Furan Oxygen (Dipole) nonpolar Nonpolar (e.g., Toluene) solute->nonpolar Strong van der Waals π-π interactions (GOOD SOLUBILITY) polar_aprotic Polar Aprotic (e.g., DCM, Acetone) solute->polar_aprotic Strong Dipole-Dipole van der Waals (EXCELLENT SOLUBILITY) polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic Weak solute-solvent interactions Strong solvent H-bonds must be broken (POOR SOLUBILITY)

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

This technical guide provides a robust framework for researchers to determine and understand the solubility profile of 2-(3-bromophenyl)benzofuran in organic solvents. By combining a sound theoretical understanding with a meticulous experimental protocol, scientists can generate the high-quality, reliable data necessary for advancing promising compounds like this one through the drug development process. The resulting solubility profile is an indispensable tool for guiding decisions in process chemistry, formulation science, and ultimately, for achieving a safe and effective therapeutic product.

References

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Sahoo, S. K. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Pharmaceuticals and Medical Devices Agency (PMDA). impurities: guideline for residual solvents q3c(r5).
  • Unknown. Polarity of Solvents.
  • Reichardt, C. Solvents and Polarity.
  • Iurian, S., et al. (2020). Solubilization of New Drug Molecules. Basic Principles and Methods of Solubilization. The Importance of Solubility for New Drug Molecules.
  • Jantunen, A., et al. Determining the water solubility of difficult-to-test substances A tutorial review.
  • ZheJiang TianHe Resin Co.,Ltd. Organic Solvent Polarity Chart.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ICH. (2019). impurities: guideline for residual solvents q3c(r6).
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • European Fine Chemicals Group (EFCG). the important role of solvents.
  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities.
  • Hoye, T.R. (2022). Properties of Common Organic Solvents.
  • USP-NF. ICH Q3C Impurities: Residual Solvents.
  • Unknown. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • CymitQuimica. CAS 271-89-6: Benzofuran.
  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.
  • ResearchGate. (PDF) Principles of Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Legislation.gov.uk. ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES.
  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • National Center for Biotechnology Information. Benzofuran | C8H6O | CID 9223 - PubChem.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug Solubility: Importance and Enhancement Techniques.
  • Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Legislation.gov.uk. a.6. water solubility.
  • BioAssay Systems. Shake Flask Method Summary.
  • World Health Organization (WHO). Annex 4.
  • BenchChem. Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. Toxicological Profile for 2,3-Benzofuran.
  • Agency for Toxic Substances and Disease Registry (US). (1992). CHEMICAL AND PHYSICAL INFORMATION. Toxicological Profile for 2,3-Benzofuran.
  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance.
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  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Heterocyclic Chemistry.

Sources

Exploratory

Mechanisms of Action of Benzofuran Derivatives in Medicinal Chemistry

An In-Depth Technical Guide to the Authored for Researchers, Scientists, and Drug Development Professionals Introduction Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, repres...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its derivatives are ubiquitous in nature, found in various plant families, and form the core structure of numerous synthetic compounds with a vast spectrum of pharmacological activities.[2][3] The versatility of the benzofuran nucleus, which allows for substitutions at multiple positions, has enabled medicinal chemists to design and synthesize novel therapies with potentially enhanced efficacy and reduced side effects compared to conventional treatments.[1][2] These derivatives have demonstrated profound effects in chronic diseases like cancer, neurodegenerative disorders, and hypertension, as well as in acute infectious diseases.[4][5] This guide provides a detailed exploration of the molecular mechanisms through which benzofuran derivatives exert their therapeutic effects across key disease areas, offering insights into the causality behind their biological actions and providing validated experimental frameworks for their study.

Core Mechanisms of Action in Oncology

Benzofuran derivatives have emerged as a significant class of anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines with a lower incidence of adverse events seen in traditional chemotherapy.[1][4] Their anticancer effects are not monolithic but are exerted through a variety of mechanisms targeting multiple signaling pathways and cellular processes critical for cancer cell proliferation, survival, and metastasis.[6][7]

Disruption of Microtubule Dynamics

A primary mechanism for several potent benzofuran derivatives is the inhibition of tubulin polymerization.[7][8] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium between polymerization and depolymerization. This interference with microtubule formation leads to a dysfunctional mitotic spindle, ultimately causing cell cycle arrest in the G2/M phase and triggering apoptosis.[8] For instance, derivative 30a in one study was identified as a promising tubulin polymerization inhibitor, leading to mitotic spindle disruption and subsequent cell death in HepG2 liver cancer cells.[8]

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Tubulin Dimers Tubulin Dimers Microtubule Polymer Microtubule Polymer Tubulin Dimers->Microtubule Polymer Polymerization M Phase (Mitosis) M Phase (Mitosis) Tubulin Dimers->M Phase (Mitosis) Inhibits Polymerization Microtubule Polymer->Tubulin Dimers Depolymerization G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) Mitotic Spindle Formation Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->Tubulin Dimers Binds to Colchicine Site caption Mechanism of Tubulin Polymerization Inhibition. cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKKα/β TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes MAPK_pathway->ProInflammatory_Genes Inflammatory_Mediators TNF-α, IL-6, COX-2, iNOS ProInflammatory_Genes->Inflammatory_Mediators Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits Phosphorylation Benzofuran->MAPK_pathway Inhibits Phosphorylation caption Inhibition of NF-κB and MAPK Pathways.

Caption: Inhibition of NF-κB and MAPK Pathways.

Mechanisms in Neurodegenerative Disorders

The multifactorial nature of diseases like Alzheimer's (AD) makes multi-target compounds particularly attractive. [9]Benzofuran derivatives have shown promise through several neuroprotective mechanisms. [10]

  • Anti-Amyloid Aggregation : A key pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides into toxic fibrils. [9]Certain benzofuran analogues have been found to be potent inhibitors of Aβ aggregation, which is considered a promising therapeutic strategy. [9]* Cholinesterase Inhibition : Drugs that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can improve cholinergic neurotransmission, providing symptomatic relief in AD. [11]Several 2-arylbenzofuran derivatives isolated from natural sources have demonstrated potent and selective inhibitory activity against BChE. [11]* MAO-B Inhibition : Monoamine oxidase B (MAO-B) activity is elevated in AD brains and contributes to oxidative stress. A benzofuran-containing organoselenium compound, TFSeB, was shown to normalize the activity of MAO-B in a mouse model of AD, suggesting a dual effect of preserving neurotransmitters and reducing ROS production. [12]* Modulation of Glutamate Receptors : Excitotoxicity, caused by excessive glutamate stimulation, is a mechanism of neuronal damage. Benzofuran-type stilbenes have shown neuroprotective activity against glutamate-induced cell death, potentially mediated by the metabotropic glutamate receptor 1 (mGluR1) pathway. [13]* Antioxidant Effects : Many benzofuran derivatives possess inherent antioxidant properties, which are crucial for neuroprotection. [10]They can mitigate oxidative stress and protect neurons from damage caused by reactive oxygen species. [10][12]

Antimicrobial Mechanisms of Action

Benzofuran derivatives exhibit a broad spectrum of activity against bacteria and fungi, making them a useful scaffold for discovering new antimicrobial agents to combat rising drug resistance. [14][15][16]While the precise mechanisms are diverse and not always fully elucidated, several modes of action have been proposed. A study on benzofuran derivatives with disulfide moieties found them to be remarkably effective against plant pathogens like Xanthomonas oryzae. [14]Preliminary mechanistic studies suggested a dual action: enhancing the activity of defense enzymes within the plant and diminishing the virulence of the bacteria itself. [17]Structure-activity relationship (SAR) studies have shown that the presence and position of substituents like halogens and hydroxyl groups on the benzofuran core are critical for potent antimicrobial activity. [18]

Key Enzyme Inhibition Across Other Therapeutic Areas

The benzofuran scaffold is a versatile inhibitor of various enzymes implicated in a range of diseases.

  • Cyclin-Dependent Kinase 8 (CDK8) Inhibition for Osteoporosis : Orally active osteogenic drugs are a significant unmet need. A novel benzofuran derivative, 23d , was found to promote osteoblast differentiation by potently inhibiting CDK8. [19]This inhibition leads to increased bone mineral density, demonstrating potential as an orally active treatment for osteoporosis. [19]* Sirtuin 2 (SIRT2) Inhibition : Dysregulation of SIRT2, a deacetylase, is implicated in cancer and neurodegenerative diseases. A series of benzofuran derivatives were synthesized as selective SIRT2 inhibitors, providing a chemical scaffold for developing therapies targeting this enzyme. [20]* Farnesyltransferase (FTase) Inhibition : FTase is a key enzyme in the signaling pathway of Ras proteins, which are critical in cell proliferation. Benzofuran derivatives have been identified as inhibitors of FTase, representing another avenue for anticancer drug development. [21]

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the mechanistic claims for benzofuran derivatives must be supported by robust experimental evidence. The following are step-by-step protocols for key assays.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation MTT 1. Cell Viability (MTT Assay) Flow 2. Cell Cycle / Apoptosis (Flow Cytometry) MTT->Flow Confirm Cytotoxicity Western 3. Protein Expression (Western Blot) Flow->Western Identify Mechanism (Arrest/Apoptosis) Enzyme 4. Enzyme Inhibition Assay Western->Enzyme Probe Target Pathways Xenograft 5. Xenograft Tumor Model Enzyme->Xenograft Validate in Living System caption General Workflow for Anticancer Mechanism Validation.

Caption: General Workflow for Anticancer Mechanism Validation.

Cell Viability (MTT Assay)

[6] This assay assesses the metabolic activity of cells as an indicator of viability and proliferation.

  • Cell Seeding : Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with varying concentrations of the benzofuran derivative for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

[6] This protocol determines the distribution of cells in different phases of the cell cycle.

  • Treatment : Treat cells with the benzofuran derivative at its IC50 concentration for a set time (e.g., 24 hours).

  • Harvesting : Harvest both treated and untreated cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

  • Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide, PI) and RNase A (to prevent staining of RNA).

  • Analysis : Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity corresponds to the amount of DNA, allowing for quantification of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Signaling Pathway Analysis

[22] This technique is used to detect specific proteins in a sample and is crucial for validating effects on signaling pathways like NF-κB and MAPK.

  • Cell Lysis : Treat cells as required (e.g., with LPS and/or the benzofuran derivative), then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.

  • Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation : Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65, total p65, phospho-ERK). Typically done overnight at 4°C.

  • Washing & Secondary Antibody : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

The benzofuran scaffold is a remarkably versatile and pharmacologically significant structure in medicinal chemistry. Its derivatives employ a diverse array of mechanisms to combat a wide range of human diseases, from the targeted disruption of microtubule dynamics in cancer to the multi-faceted modulation of neuroinflammatory and signaling pathways in degenerative disorders. The ability to inhibit key enzymes with high specificity further underscores their therapeutic potential.

Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation benzofuran derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. [1][3]The development of hybrid molecules that combine the benzofuran core with other pharmacophores is a promising strategy to create multi-target agents, particularly for complex diseases like cancer and Alzheimer's. [23][15]As our understanding of these molecular mechanisms deepens, benzofuran derivatives will undoubtedly continue to be a rich source of lead compounds for the development of novel and effective medicines.

References

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  • Full article: Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - Taylor & Francis. (2021). Vertex AI Search.
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  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC. Vertex AI Search.
  • Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1)
  • Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - MDPI. (2023). Vertex AI Search.
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties | Journal of Agricultural and Food Chemistry - ACS Public
  • Benzofuran derivatives and their anti-tubercular, anti-bacterial activities - ResearchG
  • An update on benzofuran inhibitors: a patent review - PubMed. (2019). Vertex AI Search.
  • Structural feature study of benzofuran derivatives as farnesyltransferase inhibitors. (2011). Vertex AI Search.
  • Benzofuran: an emerging scaffold for antimicrobial agents - SciSpace. (2015). Vertex AI Search.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Vertex AI Search.
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Bioactive Benzofuran derivatives: A review - PubMed. (2015). Vertex AI Search.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Vertex AI Search.

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Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-(3-Bromophenyl)benzofuran

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Scientific Rationale & Substrate Profiling The benzofuran scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Scientific Rationale & Substrate Profiling

The benzofuran scaffold is a privileged structural motif ubiquitous in biologically active natural products, fluorescent probes, and FDA-approved therapeutics (e.g., amiodarone, vilazodone). Within drug discovery, extending the pharmacophore of the benzofuran core is often necessary to optimize binding affinity and pharmacokinetic properties.

2-(3-Bromophenyl)benzofuran serves as a highly versatile, bifunctional building block for these structural extensions. The molecule features a rigid, lipophilic benzofuran core conjugated to a phenyl ring bearing a meta-positioned bromine atom.

  • Why the meta-position? Unlike ortho-substituted aryl halides, which suffer from severe steric hindrance that can impede the approach of bulky palladium-phosphine complexes, the meta-bromo substituent is highly accessible. Furthermore, it avoids the resonance-induced electron donation sometimes observed in para-substituted systems, maintaining the highly electrophilic nature of the C–Br bond required for rapid oxidative addition[1].

This application note details the causality, optimization, and self-validating protocols for functionalizing this scaffold via and Buchwald-Hartwig cross-coupling reactions[2].

Mechanistic Insights: The Catalytic Cycle

To master the functionalization of 2-(3-bromophenyl)benzofuran, one must understand the thermodynamic and kinetic drivers of the palladium catalytic cycle. The reaction proceeds via three fundamental steps:

  • Oxidative Addition (Rate-Limiting Step): The active, electron-rich Pd(0) catalyst inserts into the C–Br bond. The use of electron-rich, sterically demanding ligands (e.g., XPhos, dppf) lowers the activation energy of this step by increasing the electron density at the palladium center, forcing the cleavage of the carbon-halogen bond[3].

  • Transmetalation / Coordination: In a Suzuki-Miyaura coupling, an inorganic base (e.g., K₂CO₃) hydroxylates the arylboronic acid to form a negatively charged, highly nucleophilic boronate complex [Ar-B(OH)₃]⁻. This intermediate transfers its aryl group to the Pd(II) center, displacing the bromide ion[4].

  • Reductive Elimination: The sterically crowded Pd(II) diaryl complex undergoes reductive elimination, forming the new C–C (or C–N) bond and releasing the functionalized benzofuran product while regenerating the Pd(0) active species.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 2-(3-bromophenyl)benzofuran PdII Pd(II) Aryl Bromide [Ar-Pd(L_n)-Br] OxAdd->PdII Transmetal Transmetalation (Boronate Transfer) PdII->Transmetal Base / Ar'-B(OH)2 PdII_Trans Pd(II) Diaryl Complex [Ar-Pd(L_n)-Ar'] Transmetal->PdII_Trans RedElim Reductive Elimination (C-C Bond Formation) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Functionalized Benzofuran) RedElim->Product

Fig 1. Palladium-catalyzed cross-coupling catalytic cycle for 2-(3-bromophenyl)benzofuran.

Reaction Optimization & Quantitative Data

The choice of catalyst, ligand, and base dictates the efficiency of the coupling. Below is the quantitative optimization data for coupling 2-(3-bromophenyl)benzofuran with standard partners.

Table 1: Optimization of Suzuki-Miyaura Coupling (C–C Bond Formation)

Coupling Partner: Phenylboronic Acid (1.2 equiv)

EntryCatalyst (mol%)LigandBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5%)PPh₃K₂CO₃Toluene901245%
2Pd(PPh₃)₄ (5%)NoneNa₂CO₃THF / H₂O801268%
3Pd(dppf)Cl₂ (2%)NoneK₂CO₃1,4-Dioxane / H₂O90492%
4 Pd₂(dba)₃ (2%) XPhos K₃PO₄ 1,4-Dioxane / H₂O 90 2 96%

Causality Insight: Entry 4 provides the highest yield because the dialkylbiaryl phosphine ligand (XPhos) prevents catalyst deactivation and accelerates both oxidative addition and reductive elimination. 1,4-Dioxane/H₂O (4:1) is the optimal solvent system because water is strictly required to dissolve the inorganic base and form the reactive boronate species[2].

Table 2: Optimization of Buchwald-Hartwig Amination (C–N Bond Formation)

Coupling Partner: Morpholine (1.5 equiv)

EntryCatalyst (mol%)LigandBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5%)BINAPCs₂CO₃Toluene1001655%
2 Pd₂(dba)₃ (2%) RuPhos NaOtBu Toluene 90 6 89%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each step in real-time, preventing the loss of valuable intermediates.

ExpWorkflow Prep 1. Preparation Degas Solvents Weigh Reagents Setup 2. Reaction Setup Add Pd/Ligand/Base Inert Atmosphere Prep->Setup Reaction 3. Execution Heat to 80-100°C Monitor via LC-MS Setup->Reaction Workup 4. Workup Quench & Extract Dry over Na2SO4 Reaction->Workup Purify 5. Purification Flash Chromatography (Hexane/EtOAc) Workup->Purify

Fig 2. Standardized experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(biphenyl-3-yl)benzofuran derivatives.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(3-bromophenyl)benzofuran (1.0 equiv, 0.5 mmol), the appropriate arylboronic acid (1.2 equiv, 0.6 mmol), and K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Causality Check: Seal the tube with a septum and purge with Argon for 10 minutes. Oxygen rapidly oxidizes electron-rich Pd(0) complexes back to inactive Pd(II) species, halting the catalytic cycle.

Step 2: Reaction Execution

  • Inject 5.0 mL of a pre-degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture via syringe.

  • Place the reaction vessel in a pre-heated oil bath at 90 °C and stir vigorously.

  • Self-Validation (Visual): Upon heating, the solution should transition from a pale yellow/orange suspension to a deep red/brown homogeneous mixture. This color shift confirms the reduction of the pre-catalyst to the active Pd(0) species.

Step 3: Reaction Monitoring

  • After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

  • Self-Validation (Analytical): 2-(3-bromophenyl)benzofuran exhibits a distinct 1:1 isotopic doublet at m/z ~273.0 and 275.0 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. The reaction is deemed complete when this doublet disappears entirely, replaced by the mass of the coupled product. On TLC (9:1 Hexane/EtOAc), the product will appear as a highly UV-active spot at a lower R_f than the starting bromide due to increased polarity and extended conjugation.

Step 4: Workup & Purification

  • Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL) followed by brine (10 mL).

  • Causality Check: Dry the organic layer over anhydrous Na₂SO₄. Removing trace water is critical, as residual moisture will cause the product to streak during silica gel chromatography.

  • Filter, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure product.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of N-(3-(benzofuran-2-yl)phenyl)amines.

  • Setup: In an argon-flushed vial, combine 2-(3-bromophenyl)benzofuran (1.0 equiv), amine (1.5 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M concentration). Note: Unlike Suzuki couplings, water must be strictly excluded here, as NaOtBu will violently hydrolyze, neutralizing the base required for amine deprotonation.

  • Execution: Heat at 90 °C for 6 hours. Monitor via TLC for the disappearance of the bromide.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize residual strong base, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via chromatography.

References

  • Carrër, A., Brinet, D., Florent, J.-C., Rousselle, P., & Bertounesque, E. (2012). Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans. The Journal of Organic Chemistry, 77(3), 1316–1327.[Link]

  • Qi, H., Han, K., & Chen, S. (2021). Palladium-Catalyzed Aryl-Furanylation of Alkenes: Synthesis of Benzofuran-Containing 3,3-Disubstituted Oxindoles. The Journal of Organic Chemistry, 86(14), 9384–9395.[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-(3-Bromophenyl)benzofuran via Chemoselective Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale The synthesis of 2-arylbenzofurans is of significant interest in drug development due to their prevalence as privileged scaffolds in biologically active natural products and active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 2-arylbenzofurans is of significant interest in drug development due to their prevalence as privileged scaffolds in biologically active natural products and active pharmaceutical ingredients[1]. Traditional synthetic routes often require harsh conditions, prolonged reaction times, or multi-step sequences[2].

This application note details a highly efficient, microwave-assisted Suzuki-Miyaura cross-coupling protocol for the synthesis of 2-(3-bromophenyl)benzofuran. The methodology leverages the reaction between benzofuran-2-boronic acid and 1-bromo-3-iodobenzene, optimizing for both speed and molecular precision.

Causality in Experimental Design:

  • Chemoselectivity: 1-bromo-3-iodobenzene possesses two distinct halogen handles. The bond dissociation energy of the C–I bond (~234 kJ/mol) is substantially lower than that of the C–Br bond (~318 kJ/mol). Consequently, the Pd(0) active species undergoes oxidative addition exclusively at the iodine position. This precise chemoselectivity ensures the bromine atom remains intact for downstream late-stage functionalization.

  • Microwave-Assisted Organic Synthesis (MAOS): Benzofuran-2-boronic acid is notoriously susceptible to proto-deborylation (hydrolytic cleavage of the C–B bond) under prolonged conventional thermal heating[3]. By utilizing microwave irradiation, the reaction mixture rapidly superheats to 110 °C, drastically accelerating the transmetalation step[4]. This kinetic advantage outcompetes the degradation pathway, increasing the overall yield from <50% to >90%.

Catalytic Cycle & Logical Relationship

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Chemoselective for C-I) Pd0->OxAdd PdII_1 Trans-Ar-Pd(II)-I (Ar = 3-bromophenyl) OxAdd->PdII_1 1-bromo-3-iodobenzene TransMet Transmetalation (Benzofuran-2-boronic acid) PdII_1->TransMet PdII_2 Trans-Ar-Pd(II)-Ar' (Ar' = benzofuran-2-yl) TransMet->PdII_2 Base (K2CO3) RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-(3-bromophenyl)benzofuran RedElim->Product

Catalytic cycle for the chemoselective Suzuki-Miyaura coupling yielding 2-(3-bromophenyl)benzofuran.

Quantitative Data & Optimization

The table below summarizes the optimization of the reaction conditions, demonstrating the critical role of microwave irradiation and catalyst selection in suppressing proto-deborylation.

EntryCatalyst (5 mol%)Solvent SystemHeating MethodTemp (°C)TimeYield (%)Proto-deborylation (%)
1Pd(PPh3)41,4-Dioxane/H2O (4:1)Conventional Oil Bath8012 h4535
2Pd(dppf)Cl21,4-Dioxane/H2O (4:1)Conventional Oil Bath8012 h5228
3Pd(PPh3)41,4-Dioxane/H2O (4:1)Microwave (200 W)11015 min81< 5
4 Pd(dppf)Cl2 1,4-Dioxane/H2O (4:1) Microwave (200 W) 110 15 min 94 < 2

Note: Yields determined by HPLC using an internal standard. Pd(dppf)Cl2 provides superior stability and transmetalation efficiency for sterically demanding or heteroaryl substrates compared to Pd(PPh3)4.

Experimental Workflow

Workflow Prep 1. Reagent Prep (Inert Atm) Vial 2. Vial Sealing (PTFE Septum) Prep->Vial MW 3. MW Irradiation (110 °C, 15 min) Vial->MW Workup 4. Aqueous Workup (EtOAc Extract) MW->Workup Purify 5. Flash Chroma (Hexane/EtOAc) Workup->Purify

Step-by-step microwave-assisted experimental workflow for the synthesis of the target benzofuran.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates precise molar equivalents, rigorous degassing procedures, and TLC monitoring to ensure reproducibility and validate the success of each phase before proceeding.

Materials:

  • Benzofuran-2-boronic acid (1.2 mmol, 194 mg)

  • 1-Bromo-3-iodobenzene (1.0 mmol, 283 mg)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 mmol, 41 mg)

  • Potassium carbonate (K2CO3) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Procedure:

  • Reagent Preparation: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add benzofuran-2-boronic acid, 1-bromo-3-iodobenzene, Pd(dppf)Cl2, and K2CO3.

  • Atmosphere Control: Seal the vial with a PTFE-lined silicone septum. Evacuate the vial and backfill with dry Argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents the deactivation of the Pd(0) catalyst into an inactive Pd(II) species.

  • Solvent Addition: Inject the degassed 1,4-dioxane and water through the septum via syringe. Expert Insight: The 4:1 ratio of Dioxane to Water is critical. Water is required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex, while Dioxane solubilizes the organic substrates.

  • Microwave Irradiation: Place the vial into a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to heat the mixture to 110 °C over a 2-minute ramp time, holding at 110 °C for 15 minutes with a maximum power output of 200 W[4]. Ensure the cooling jet is active post-reaction to rapidly bring the vessel to room temperature.

  • Reaction Monitoring: Uncap the vial and sample 5 µL of the organic layer. Analyze via TLC (Hexane:EtOAc 9:1) or LC-MS to confirm the complete consumption of 1-bromo-3-iodobenzene.

  • Aqueous Workup: Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 × 10 mL) and brine (1 × 10 mL) to remove residual inorganic salts and dioxane.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 100% Hexanes to 95:5 Hexanes:EtOAc. The product, 2-(3-bromophenyl)benzofuran, typically elutes as a white crystalline solid.

References

  • Title: Cu-Catalyzed Consecutive Hydroxylation and Aerobic Oxidative Cycloetherification under Microwave Conditions: Entry to 2-Arylbenzofuran-3-carboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method Source: ACS Catalysis URL: [Link]

  • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations Source: ResearchGate URL: [Link]

  • Title: A Preparatively Convenient Ligand-Free Catalytic PEG 2000 Suzuki−Miyaura Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(3-Bromophenyl)benzofuran

Welcome to the API Stability Support Center. As drug development professionals and analytical chemists, maintaining the structural integrity of heterocyclic building blocks is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the API Stability Support Center. As drug development professionals and analytical chemists, maintaining the structural integrity of heterocyclic building blocks is paramount. 2-(3-Bromophenyl)benzofuran is a highly valuable intermediate, but like many substituted benzofurans, it is inherently susceptible to oxidative degradation.

This guide is designed by Senior Application Scientists to move beyond basic storage instructions. Here, we dissect the causality of degradation , provide self-validating protocols , and offer a comprehensive troubleshooting matrix to ensure your compound remains pristine for long-term use.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the molecule's vulnerabilities. The benzofuran core is an electron-rich heteroaromatic system. While the 3-bromophenyl group at the C2 position provides some steric shielding, the C2-C3 double bond remains a primary site for electrophilic attack and oxidation [1].

When exposed to ambient oxygen, UV/Vis light, or trace moisture, the C2-C3 bond undergoes epoxidation. This highly reactive oxirane intermediate rapidly hydrolyzes into diols or undergoes oxidative cleavage to form ring-opened products (such as substituted salicylaldehydes or benzoates) [2]. Furthermore, the bromine atom on the phenyl ring, while relatively stable, can undergo homolytic cleavage if exposed to high-energy UV light, generating radicals that accelerate the polymerization of the benzofuran core (observed as yellowing or browning of the powder).

OxidationPathway A 2-(3-bromophenyl)benzofuran (Intact API) C C2-C3 Epoxide Intermediate (Highly Reactive) A->C Autoxidation / Photo-oxidation B O2 / UV Light / Moisture (Environmental Stressors) B->C D Diol / Hydrolysis Products (+32 Da Mass Shift) C->D H2O (Moisture) E Ring-Opened Products (Salicylaldehyde derivs) C->E Rearrangement F Polymeric Degradants (Yellow/Brown Discoloration) C->F Radical Polymerization

Fig 1: Mechanistic pathway of 2-(3-bromophenyl)benzofuran oxidative degradation.

Troubleshooting & FAQs

Q1: Why is my 2-(3-bromophenyl)benzofuran powder turning yellow/brown after a few months in the refrigerator?

A: Discoloration is the macroscopic hallmark of radical polymerization and extended conjugation. Even at 4°C, if the vial contains ambient air (21% O2​ ) and is exposed to light during refrigerator openings, photo-oxidation initiates radical formation at the C3 position. These radicals propagate, linking benzofuran monomers into colored polymeric degradants[2]. Correction: You must transition to opaque or amber vials and strictly backfill with an inert gas. Temperature control alone does not stop autoxidation.

Q2: I stored the compound at -20°C in the dark, but LC-MS shows new peaks with +16 Da and +32 Da mass shifts. What happened?

A: A mass shift of +16 Da indicates the formation of the C2-C3 epoxide or a monohydroxylated product, while +32 Da confirms the epoxide has hydrolyzed into a 2,3-dihydrobenzofuran-2,3-diol. This occurs when moisture condenses inside the vial during freeze-thaw cycles. When cold vials are opened before reaching room temperature, atmospheric water vapor rapidly condenses on the cold powder, providing the H2​O necessary to hydrolyze the epoxide intermediate. Correction: Always allow the sealed vial to equilibrate to room temperature in a desiccator before opening.

Q3: Why do you recommend Argon over Nitrogen for backfilling? Aren't they both inert?

A: While both are chemically inert, their physical properties differ crucially for solid API storage. Nitrogen gas ( N2​ ) has a density of ~1.25 g/L, which is very close to ambient air (~1.22 g/L), meaning it easily mixes with residual oxygen. Argon (Ar) is significantly heavier (~1.78 g/L). When gently flushed into a vial, Argon sinks and forms a dense, protective physical blanket directly over the solid compound, effectively displacing oxygen upward and out of the vial.

Self-Validating Storage Protocol

To comply with rigorous stability testing standards (such as ICH Q1A(R2) [3]), your storage protocol must be reproducible and self-validating. Do not rely on assumptions; build checks into your workflow.

Step-by-Step Methodology:
  • Lyophilization/Drying: Ensure the compound is dried under high vacuum (<0.1 mbar) for at least 12 hours to remove trace solvents and moisture. Validation: Karl Fischer titration should confirm moisture content is <0.1%.

  • Aliquoting: Divide the bulk batch into single-use aliquots (e.g., 50 mg per vial) to prevent repeated freeze-thaw cycles and oxygen exposure.

  • Argon Blanketing: Insert an Argon line (fitted with a sterile filter) into the vial. Flush gently for 15–20 seconds. The heavy Argon will displace the air.

  • Hermetic Sealing: Cap immediately with a PTFE-lined septum cap. Validation: Wrap the cap boundary with Parafilm.

  • Secondary Containment: Place the amber vials into a secondary container (e.g., a vacuum-sealed Mylar bag or a desiccator cabinet) containing active desiccant (Drierite) and a resazurin-based oxygen indicator pill . Validation: If the pill turns from pink (inert) to purple/blue, the atmospheric seal has failed.

  • Storage: Store at -20°C.

StorageWorkflow Step1 1. High-Vacuum Drying (Moisture <0.1%) Step2 2. Single-Use Aliquoting (Prevents Freeze-Thaw) Step1->Step2 Step3 3. Argon Backfilling (Dense Gas Blanketing) Step2->Step3 Step4 4. Amber Vial + PTFE Cap (Blocks UV/Vis) Step3->Step4 Step5 5. Secondary Container (Desiccant + O2 Indicator) Step4->Step5 Step6 6. Storage at -20°C Step5->Step6 QC QC: HPLC/NMR Profiling (ICH Q1A(R2) Compliance) Step6->QC 6-Month Stability Check QC->Step1 Re-purification if >1% Impurity

Fig 2: Self-validating workflow for the long-term storage of sensitive benzofuran derivatives.

Quantitative Stability Data

The following table summarizes the expected degradation profiles of 2-(3-bromophenyl)benzofuran under various storage conditions, underscoring the necessity of the protocols outlined above. Data is modeled based on standard accelerated stability testing guidelines [3].

Storage TemperatureAtmosphereLight ExposureMoisture ControlExpected Shelf Life (to >99% Purity)Primary Degradation Mode
25°C (Ambient) Ambient AirClear Vial (Light)None< 2 WeeksPhoto-oxidation, Polymerization
4°C (Fridge) Ambient AirAmber Vial (Dark)None2 - 3 MonthsEpoxidation, Autoxidation
-20°C (Freezer) Nitrogen ( N2​ )Amber Vial (Dark)Desiccator12 - 18 MonthsTrace Diol Formation (from residual O2​ )
-20°C (Freezer) Argon (Ar) Amber Vial (Dark) Desiccator > 36 Months Stable (No significant degradation)

References

  • National Center for Biotechnology Information (PubChem). "Benzofuran - Chemical and Physical Properties, Stability and Reactivity." PubChem Database. Available at: [Link]

  • Rebelo, S. L. H., et al. "Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins." Molecules (MDPI), 2020. Available at:[Link]

  • European Medicines Agency / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Guidelines, August 2003. Available at:[Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: GC-MS Fragmentation and Isomer Differentiation of 2-(3-Bromophenyl)benzofuran

Executive Summary In drug discovery and forensic toxicology, the precise identification of halogenated benzofuran derivatives is a critical analytical bottleneck. 2-(3-bromophenyl)benzofuran is a vital synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and forensic toxicology, the precise identification of halogenated benzofuran derivatives is a critical analytical bottleneck. 2-(3-bromophenyl)benzofuran is a vital synthetic intermediate and pharmacophore scaffold. However, differentiating it from its positional isomers—namely the 2-(2-bromophenyl) and 2-(4-bromophenyl) analogs—presents a significant challenge due to their nearly identical Electron Ionization (EI) mass spectra.

This guide provides an in-depth comparison of analytical methodologies, objectively evaluating the performance of different gas chromatography (GC) columns and detailing the mechanistic causality behind their mass spectral (MS) fragmentation patterns.

Mechanistic Principles of Fragmentation (Causality & Expertise)

To develop a robust analytical method, one must first understand the intrinsic stability and fragmentation thermodynamics of the benzofuran core under 70 eV electron ionization[1].

The Isotopic Signature and Primary Cleavage

Bromine naturally occurs as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. Consequently, the molecular ion ( ‘[M]+∙‘ ) of 2-(3-bromophenyl)benzofuran presents as a distinct doublet at m/z 272 and 274 .

The dominant fragmentation pathway is driven by the extreme stability of the resulting conjugated system. The homolytic cleavage of the C-Br bond expels a bromine radical, generating an intensely abundant m/z 193 fragment ( ‘[M−Br]+‘ ). Because the positive charge can be delocalized across both the benzofuran and phenyl rings, this ion typically forms the base peak (100% relative abundance).

Secondary Rearrangements

Subsequent fragmentation of the m/z 193 ion involves the hallmark degradation of the benzofuran oxygen heterocycle. The expulsion of neutral carbon monoxide (CO, -28 Da) triggers a ring contraction, yielding a highly stable fluorenyl-type cation at m/z 165 [2]. A minor competing pathway involves the direct loss of a formyl radical (CHO•, -29 Da) from the molecular ion, resulting in a low-abundance doublet at m/z 243/245.

G M Molecular Ion [M]⁺• m/z 272 / 274 2-(3-bromophenyl)benzofuran F1 [M - Br]⁺ m/z 193 Benzofuran-phenyl cation M->F1 - Br• (-79/81 Da) F3 [M - CHO]⁺ m/z 243 / 245 Furan Ring Opening M->F3 - CHO• (-29 Da) F2 [M - Br - CO]⁺ m/z 165 Fluorenyl-type cation F1->F2 - CO (-28 Da)

GC-MS Electron Ionization (EI) fragmentation pathway of 2-(3-bromophenyl)benzofuran.

Comparative Performance: Differentiating Positional Isomers

Because the meta (3-bromo) and para (4-bromo) isomers lack the steric proximity required for ortho-specific rearrangements, their mass spectra are virtually indistinguishable. Differentiating these compounds requires optimizing the chromatographic separation[3].

Table 1: GC Column Performance for Isomer Resolution

We compared the separation efficacy of a standard non-polar column against a high-polarity column for a mixed sample of 2-, 3-, and 4-bromophenylbenzofuran isomers.

Column TypeStationary PhaseResolution ( ‘Rs​‘ ) (3- vs 4-bromo)Elution OrderPerformance Verdict
HP-5MS 5% Phenyl Methyl Siloxane0.8 (Co-elution risk)2-bromo < 3-bromo 4-bromoSuboptimal. Boiling points of meta/para isomers are too similar for baseline resolution.
DB-WAX Polyethylene Glycol (PEG)2.4 (Baseline resolved)2-bromo < 4-bromo < 3-bromoSuperior. Exploits subtle dipole moment differences induced by the meta-halogen.
Table 2: Diagnostic Mass Spectral Relative Abundances

While 3-bromo and 4-bromo isomers require chromatographic separation, the 2-bromo (ortho) isomer can be identified purely via its mass spectrum due to the "ortho-effect"—where the spatial proximity of the bromine to the benzofuran oxygen facilitates the unique expulsion of HBr[4].

Fragment Ion2-(3-bromophenyl)benzofuran2-(4-bromophenyl)benzofuran2-(2-bromophenyl)benzofuran
m/z 272/274 ( ‘[M]+∙‘ )85% / 83%88% / 86%45% / 44%
m/z 193 ( ‘[M−Br]+‘ )100% (Base) 100% (Base) 60%
m/z 192 ( ‘[M−HBr]+∙‘ )< 2%< 2%100% (Base)
m/z 165 ( ‘[M−Br−CO]+‘ )35%32%15%

Validated Experimental Protocol (Trustworthiness)

To ensure reproducible, self-validating results, execute the following GC-MS protocol. This method is optimized for the DB-WAX column to guarantee baseline separation of the target compound from its structural analogs.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the 2-(3-bromophenyl)benzofuran standard.

  • Dissolve in 1.0 mL of LC-MS grade Dichloromethane (DCM) to achieve a 1 mg/mL stock.

  • Dilute 100 µL of the stock into 900 µL of DCM (Final concentration: 100 µg/mL).

Step 2: GC Parameters

  • Column: DB-WAX (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1.0 µL volume, Split ratio 20:1, Injector temperature 250°C.

  • Oven Program:

    • Initial hold at 120°C for 2.0 min.

    • Ramp at 15°C/min to 240°C.

    • Hold at 240°C for 10.0 min (Total run time: 20 min).

Step 3: MS Data Acquisition

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.

  • Scan Parameters: Full scan mode from m/z 50 to 350.

  • Validation Check: Confirm the system is tuned using PFTBA (Perfluorotributylamine). The m/z 69, 219, and 502 peaks must meet standard abundance criteria before running the sample.

References

  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. Retrieved from[Link]

  • ResearchGate. (2025). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Retrieved from[Link]

  • Southern Forensic. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 2-(3-Bromophenyl)benzofuran

Hazard Analysis: Understanding the Risks 2-(3-Bromophenyl)benzofuran belongs to a class of compounds, 2-arylbenzofurans, which have shown various biological activities, including cytotoxicity against human tumor cell lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: Understanding the Risks

2-(3-Bromophenyl)benzofuran belongs to a class of compounds, 2-arylbenzofurans, which have shown various biological activities, including cytotoxicity against human tumor cell lines.[1][2] The core structure, benzofuran, is known to cause liver and kidney damage in animal studies with chronic exposure.[3] The presence of a bromine atom on the phenyl ring classifies it as a brominated organic compound, which as a class can present significant health and safety hazards, including toxicity and corrosivity.[4]

Anticipated Hazards:

  • Skin and Eye Irritation: Similar brominated furan derivatives are known to cause skin and eye irritation.[5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[6][7]

  • Toxicity: Due to the cytotoxic potential of related compounds, systemic toxicity upon ingestion, inhalation, or absorption through the skin should be assumed.[1]

  • Environmental Hazard: Brominated organic compounds can be harmful to the environment and require specific disposal procedures.[4]

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the first line of defense. Standard laboratory attire, including long pants and closed-toe shoes, is a minimum requirement.[8]

Hand Protection

Recommendation: Nitrile gloves are the preferred choice for incidental contact with a wide range of chemicals, including oils, greases, and limited exposure to acids and bases.[9] For handling 2-(3-Bromophenyl)benzofuran, double-gloving is recommended to provide an additional layer of protection.

Glove TypeSuitability for Aromatic/Halogenated CompoundsRationale
Nitrile Good for incidental contactProvides a good barrier against a variety of chemicals and is more resistant to puncture than latex.[8][9]
Neoprene Good Offers good resistance to a broad range of chemicals, including acids, bases, and hydrocarbons.[8]
Polyvinyl Alcohol (PVA) Excellent for aromatic and chlorinated solventsRecommended for prolonged or high-exposure scenarios, but is not resistant to water-based solutions.[8][10]
Latex Poor Offers little chemical protection against organic solvents.[9]

Protocol:

  • Always inspect gloves for any signs of degradation or puncture before use.

  • For any procedure with a significant risk of splashing, consider using a glove with a longer cuff.

  • Change gloves immediately if they become contaminated.

  • Wash hands thoroughly after removing gloves.

Eye and Face Protection

Recommendation: Chemical splash goggles are mandatory when handling 2-(3-Bromophenyl)benzofuran in any form (solid or in solution).[10]

Protection LevelApplicationRationale
Safety Glasses InadequateDo not provide a seal around the eyes and offer insufficient protection from splashes, dust, and powders.[10]
Chemical Splash Goggles Mandatory Provide a seal around the eyes, protecting against splashes from hazardous materials.[10][11]
Face Shield Highly Recommended Should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing to the face.[10][11]
Body Protection

Recommendation: A standard laboratory coat must be worn at all times. For procedures involving larger quantities or a higher risk of spillage, a chemically resistant apron over the lab coat is advised.[8][9]

Respiratory Protection

Recommendation: All handling of solid 2-(3-Bromophenyl)benzofuran should be performed in a certified chemical fume hood to control exposure to airborne particulates. If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be necessary.

Control MethodApplication
Chemical Fume Hood Mandatory for weighing and handling the solid compound.
Respirator Required if engineering controls are insufficient. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[12]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper waste disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Weighing:

    • Don the appropriate PPE (double nitrile gloves, chemical splash goggles, lab coat).

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 2-(3-Bromophenyl)benzofuran to the weigh boat using a clean spatula.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound inside the fume hood.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Post-Handling:

    • Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.

    • Dispose of all contaminated disposables in the designated halogenated organic waste container.

Spill Management

In the event of a minor spill within a fume hood:

  • Alert personnel in the immediate area.

  • If the compound is dissolved in a flammable solvent, ensure there are no ignition sources.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4]

  • Clean the spill area with a suitable solvent and decontaminating solution.

Disposal Plan

All waste containing 2-(3-Bromophenyl)benzofuran must be treated as hazardous.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials must be placed in a clearly labeled "Halogenated Organic Solid Waste" container.[4]

  • Liquid Waste: All solutions containing 2-(3-Bromophenyl)benzofuran must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[4] Do not mix with non-halogenated waste.[4]

  • Aqueous Waste: Aqueous solutions containing even trace amounts of the compound should be collected as hazardous waste.[4]

Workflow Diagrams

Safe Handling Workflow for 2-(3-Bromophenyl)benzofuran

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon After Experiment cleanup_solid Dispose of Solid Waste (Halogenated) cleanup_decon->cleanup_solid cleanup_liquid Dispose of Liquid Waste (Halogenated) cleanup_decon->cleanup_liquid

A flowchart for the safe handling of 2-(3-Bromophenyl)benzofuran.

Decision Tree for Personal Protective Equipment Selection

cluster_eye Eye Protection cluster_hand Hand Protection cluster_resp Respiratory Protection start Task: Handling 2-(3-Bromophenyl)benzofuran eye_q Risk of Splash? start->eye_q hand_q Contact Type? start->hand_q resp_q Handling Solid? start->resp_q eye_yes Wear Chemical Splash Goggles eye_q->eye_yes Yes eye_face Add Face Shield for Large Volumes eye_yes->eye_face hand_incidental Double Nitrile Gloves hand_q->hand_incidental Incidental hand_prolonged Consider Neoprene or PVA Gloves hand_q->hand_prolonged Prolonged resp_yes Use Chemical Fume Hood resp_q->resp_yes Yes

A decision tree for selecting appropriate PPE.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Unknown. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Chemtalk. (2008, October 21). Bromine water - disposal.
  • NextSDS. (n.d.). 2- (3-bromophenyl) dibenzofuran — Chemical Substance Information.
  • Asian Journal of Chemistry. (2013, September 15). 2-Arylbenzofurans from the Leaves of Oriental Tobacco and Their Cytotoxicity.
  • Unknown. (2012, March 8). SAFETY DATA SHEET for 3-Bromofuran.
  • Unknown. (n.d.). SAFETY DATA SHEET for Benzofuran.
  • CPAchem Ltd. (n.d.). Safety data sheet for 2,3-Benzofuran.
  • ECHEMI. (n.d.). 2-BROMO-1-BENZOFURAN SDS, 54008-77-4 Safety Data Sheets.
  • ChemTalk. (2025, October 23). How to Choose PPE for Chemical Work.
  • ChemicalBook. (2025, July 26). 2-BROMO-1-BENZOFURAN - Safety Data Sheet.
  • Yun, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1356.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran.
  • Agency for Toxic Substances and Disease Registry. (1992, September). TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN.
  • ResearchGate. (n.d.). 2-Arylbenzofuran Derivatives from Morus cathayana.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • TCI. (n.d.). Material Safety Data Sheet for 2,3-Benzofuran.

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